molecular formula C18H20O2 B14659034 Cyclohexylidenbisphenol CAS No. 51041-46-4

Cyclohexylidenbisphenol

Cat. No.: B14659034
CAS No.: 51041-46-4
M. Wt: 268.3 g/mol
InChI Key: WFNXYMSIAASORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylidenbisphenol, also known as 4,4’-Cyclohexylidenebisphenol, is an organic compound with the molecular formula C18H20O2. It is a derivative of bisphenol and is characterized by the presence of a cyclohexane ring bonded to two phenol groups. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylidenbisphenol is typically synthesized through the condensation reaction of cyclohexanone with phenol. The reaction is catalyzed by an acid, such as sulfuric acid, under controlled temperature conditions. The general reaction scheme is as follows: [ \text{Cyclohexanone} + 2 \text{Phenol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where cyclohexanone and phenol are mixed in the presence of an acid catalyst. The reaction mixture is heated to facilitate the condensation reaction, and the product is subsequently purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylidenbisphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form this compound derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Cyclohexylidenbisphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexylidenbisphenol involves its interaction with various molecular targets. In biochemical assays, it acts as a ligand that binds to specific enzymes or receptors, modulating their activity. The cyclohexane ring and phenol groups play a crucial role in its binding affinity and specificity. The pathways involved include enzyme inhibition and receptor activation, depending on the context of its application .

Comparison with Similar Compounds

Cyclohexylidenbisphenol is unique compared to other bisphenol derivatives due to its cyclohexane ring structure, which imparts distinct physical and chemical properties. Similar compounds include:

    Bisphenol A: Lacks the cyclohexane ring and has different reactivity and applications.

    Bisphenol F: Contains a methylene bridge instead of a cyclohexane ring.

    Bisphenol S: Features a sulfone group in place of the cyclohexane ring.

The presence of the cyclohexane ring in this compound enhances its thermal stability and resistance to chemical degradation, making it suitable for high-performance applications .

Properties

CAS No.

51041-46-4

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2-[1-(2-hydroxyphenyl)cyclohexyl]phenol

InChI

InChI=1S/C18H20O2/c19-16-10-4-2-8-14(16)18(12-6-1-7-13-18)15-9-3-5-11-17(15)20/h2-5,8-11,19-20H,1,6-7,12-13H2

InChI Key

WFNXYMSIAASORV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2O)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.